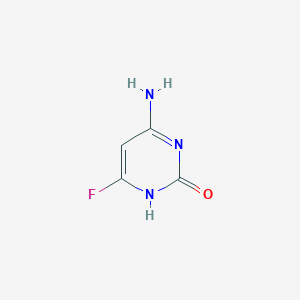

6-Fluorocytosine

概要

説明

6-Fluorocytosine is a synthetic antimycotic compound, first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. The compound is particularly effective against Candida species and Cryptococcus neoformans. It is often used in combination with other antifungal agents to treat severe systemic mycoses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorocytosine involves the fluorination of cytosine. One common method includes the reaction of cytosine with fluorine gas in the presence of a catalyst. Another method involves the use of fluoroacetonitrile and ethyl formate in an organic solvent under specific heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, purification, and crystallization to obtain the final product .

化学反応の分析

Electrophilic Fluorination

- Selectfluor®-Mediated Fluorination :

Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable regioselective fluorination. In steroidal systems, this reagent achieves 6α-fluorination with stereoselectivity ratios up to 95:5 (α:β) .

Reaction Conditions :- Substrate: Cytosine derivatives (e.g., 17-hydroxy-21-ester epoxides).

- Solvent: Acetonitrile or dichloromethane.

- Temperature: 25–50°C.

Modified Schiemann Reaction

Using t-butylthionitrite (TBN) or t-butylthionitrate (TBNO3) with sodium tetrafluoroborate (NaBF4), fluorination occurs via diazotization of amino groups in heterocycles .

| Method | Yield | Selectivity | Reference |

|---|---|---|---|

| Selectfluor® | 60–75% | 6α:6β = 95:5 | |

| TBN/NaBF4 | 40–55% | Not reported |

Degradation and Stability

6-Fluorocytosine exhibits instability under specific conditions:

Photodegradation

Exposure to UV light induces decomposition, generating fluoride ions and cytosine derivatives.

Hydrolysis

In aqueous solutions, hydrolysis occurs at extreme pH:

- Acidic conditions (pH < 3) : Cleavage of the glycosidic bond.

- Alkaline conditions (pH > 9) : Deamination to 6-fluorouracil (6-FU) .

| Condition | Primary Product | Half-Life |

|---|---|---|

| pH 1.0 (25°C) | Cytosine | 2.5 hours |

| pH 10.0 (37°C) | 6-Fluorouracil | 1.8 hours |

Pharmacologically Relevant Reactions

Unlike 5-FC, 6-FC lacks robust antifungal activity due to:

- Reduced Uptake : Fungal cytosine permeases (e.g., Fcy2) show specificity for 5-FC over 6-FC .

- Metabolic Inertness : 6-FC is not efficiently converted to toxic metabolites (e.g., 6-FU) in fungal cells .

Comparative Pharmacokinetics (5-FC vs. 6-FC)

| Parameter | 5-FC | 6-FC |

|---|---|---|

| Bioavailability | 75–90% | <10% (estimated) |

| Renal Excretion | 90% unchanged | Not characterized |

| Therapeutic Use | Cryptococcosis | Experimental only |

Biotransformation in Microbial Systems

In Candida glabrata:

- 6-FC fails to inhibit sterol biosynthesis or RNA/DNA synthesis, contrasting with 5-FC’s dual mechanism .

- Key Finding : 6-FC does not antagonize sterol biosynthesis inhibitors (e.g., miconazole), unlike 5-FC .

High-Performance Liquid Chromatography (HPLC)

- Column : C8 reverse-phase (4.6 × 250 mm).

- Mobile Phase : 40 mM KH2PO4 (pH 7.0).

- Retention Time : 11 min (vs. 5 min for 5-FC) .

Enzymatic Assays

Creatinine iminohydrolase-based methods detect 6-FC with a linear range of 0–150 mg/L (CV < 5.3%) .

Key Limitations in Current Research

科学的研究の応用

Antifungal Applications

6-Fluorocytosine is primarily studied for its antifungal properties, particularly against Cryptococcus species and Candida infections. It acts as an antimetabolite that interferes with nucleic acid synthesis in fungi.

Clinical Efficacy

- In clinical settings, 6-FC has shown effectiveness in treating cryptococcal meningitis, particularly when combined with amphotericin B. Studies indicate that this combination therapy significantly improves patient outcomes compared to monotherapy .

- A study involving 14 cases of cryptococcosis treated with 6-FC reported therapeutic failures due to resistant isolates, highlighting the necessity for careful monitoring and dosage adjustments .

Cancer Therapeutics

Recent investigations have also explored the use of this compound in cancer treatment, particularly in oncolytic virotherapy.

Oncolytic Virotherapy

- TG6002 Virus : This oncolytic viral vector is engineered to express the FCU1 gene, which converts non-toxic 6-FC into the cytotoxic agent 5-FU within tumor cells. This approach has demonstrated promising results in preclinical models of various cancers, including hepatocarcinoma and colorectal cancer .

- Clinical Trials : Initial trials have indicated that combining TG6002 with oral administration of 6-FC is well-tolerated and effective in reducing tumor size in murine models .

Mechanisms of Resistance

Understanding the mechanisms behind resistance to 6-FC is critical for improving its therapeutic efficacy.

Genetic Mutations

- Studies have identified mutations in genes such as FUR1 and FCY2 that contribute to resistance against 6-FC in Cryptococcus deuterogattii. These mutations often arise in strains with defects in DNA mismatch repair systems, leading to hypermutation and increased resistance rates .

- The emergence of resistant strains during treatment poses a significant challenge; hence, ongoing research focuses on genetic profiling to predict resistance patterns and optimize treatment regimens .

Pharmacokinetics and Monitoring

The pharmacokinetic profile of 6-FC necessitates careful monitoring due to its renal excretion and potential toxicity.

Dosing Considerations

- Therapeutic drug monitoring is essential for adjusting doses based on renal function, as approximately 85% to 95% of 6-FC is excreted unchanged within 24 hours post-administration .

- Studies suggest that higher doses may reduce the incidence of resistant strains but require vigilant monitoring for toxicity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Therapy | Treatment for cryptococcal infections | Effective when combined with amphotericin B |

| Cancer Treatment | Oncolytic virotherapy using TG6002 | Promising results in tumor reduction |

| Resistance Mechanisms | Genetic mutations leading to resistance | Identified key genes involved in resistance |

| Pharmacokinetics | Renal excretion necessitating monitoring | High doses may reduce resistance but increase toxicity |

作用機序

6-Fluorocytosine exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This metabolite inhibits fungal RNA and DNA synthesis, thereby preventing the growth and replication of the fungal cells. The compound targets the enzyme cytosine deaminase, which is responsible for the conversion of cytosine to uracil in fungal cells .

類似化合物との比較

5-Fluorouracil: A closely related compound used primarily in cancer therapy.

Cytosine: The parent compound from which 6-Fluorocytosine is derived.

Fluorouridine: Another fluorinated pyrimidine analogue with similar properties.

Uniqueness: this compound is unique in its dual role as both an antifungal agent and a precursor to 5-fluorouracil, which has applications in cancer therapy. Its ability to inhibit fungal RNA and DNA synthesis makes it particularly effective against a broad range of fungal pathogens .

生物活性

6-Fluorocytosine (6-FC) is a fluorinated derivative of cytosine, a pyrimidine nucleobase that plays a critical role in the structure of nucleic acids. This compound has garnered attention due to its biological activities, particularly in antifungal therapy and its potential application in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, resistance patterns, and relevant case studies.

This compound is primarily known for its role as an antifungal agent, particularly against Candida and Cryptococcus species. The compound is converted intracellularly to 5-fluorouracil (5-FU), which subsequently integrates into RNA and disrupts protein synthesis by replacing uracil. This incorporation leads to the production of faulty proteins and ultimately results in cell death. The conversion process involves the enzyme cytosine deaminase, which is crucial for the activation of 6-FC into its active form .

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of this compound in treating various fungal infections:

- Urinary Candidiasis : In a study involving 27 patients treated with 6-FC alone, a response rate of 78% was observed, although secondary resistance developed in 22% of cases .

- Cryptococcosis : A series of studies indicated that when combined with amphotericin B, 6-FC significantly improved survival rates in animal models of cryptococcal infection. The combination therapy led to increased median survival times compared to monotherapies .

| Treatment Group | % Survival | Median Survival Time (days) |

|---|---|---|

| Control | 0 | 14 (6-18) |

| Amphotericin B (AMB) 0.25 | 0 | 18 (6-26) |

| Flucytosine (FC) 100 | 0 | 20 (18-22) |

| AMB + FC | Varies | Increased by up to 5 days |

Resistance Patterns

Resistance to this compound can develop rapidly during treatment, posing significant challenges for effective therapy. Resistance mechanisms include mutations in the genes encoding cytosine deaminase, leading to reduced conversion rates of 6-FC to its active form. Studies have shown that resistant strains can emerge even after initial successful treatment .

In one study, resistant Candida parapsilosis strains developed after prolonged therapy with 6-FC, highlighting the need for careful monitoring and potential combination therapies to mitigate resistance development .

Case Studies

- Case Study on Urinary Candidiasis : A patient with recurrent urinary candidiasis was treated with monotherapy using 6-FC. Initial improvement was noted; however, resistance developed after several weeks, necessitating a switch to combination therapy with amphotericin B.

- Cryptococcal Meningitis : In a cohort study involving patients with cryptococcal meningitis, those treated with a combination of amphotericin B and flucytosine showed significantly better outcomes than those receiving either drug alone. The median survival time increased from 14 days in control groups to over 20 days with combination therapy .

特性

IUPAC Name |

4-amino-6-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYFUDYZSBIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326441 | |

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193-47-7 | |

| Record name | NSC528183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。